molecular formula C20H12N2O5S B4935261 (5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4935261
M. Wt: 392.4 g/mol
InChI Key: GJVWTRBVQMFNAB-LDADJPATSA-N
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Description

(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with 5-(2-furyl)thiazolidine-2,4-dione in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The furan ring and thiazolidine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds and help in the design of new drugs.

Medicine

In medicine, thiazolidinediones are known for their antidiabetic properties. While this compound itself may not be used directly as a drug, its derivatives and analogs are investigated for their therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with desired characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an antidiabetic drug.

    Pioglitazone: Another antidiabetic thiazolidinedione.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both furan and thiazolidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5S/c23-19-18(28-20(24)21(19)14-6-2-1-3-7-14)12-16-9-10-17(27-16)13-5-4-8-15(11-13)22(25)26/h1-12H/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVWTRBVQMFNAB-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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